molecular formula C15H12N2O2 B12392590 Carbamazepine 10,11-epoxide-13C

Carbamazepine 10,11-epoxide-13C

Cat. No.: B12392590
M. Wt: 253.26 g/mol
InChI Key: ZRWWEEVEIOGMMT-KCKQSJSWSA-N
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Description

Carbamazepine 10,11-epoxide-13C is a labeled isotopic form of carbamazepine 10,11-epoxide, which is an active metabolite of carbamazepine. Carbamazepine is a widely used anticonvulsant and mood-stabilizing drug, primarily used in the treatment of epilepsy and bipolar disorder. The 13C labeling is used for tracing and studying the metabolic pathways and pharmacokinetics of the compound in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamazepine 10,11-epoxide-13C involves the introduction of a 13C isotope into the carbamazepine molecule. This can be achieved through various synthetic routes, including the use of 13C-labeled precursors in the synthesis of carbamazepine, followed by the epoxidation of the 10,11 double bond. The reaction conditions typically involve the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of 13C-labeled precursors is crucial in the industrial production process to achieve the desired isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Carbamazepine 10,11-epoxide-13C undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbamazepine 10,11-epoxide-13C is extensively used in scientific research for various applications:

Mechanism of Action

Carbamazepine 10,11-epoxide-13C exerts its effects by inhibiting voltage-gated sodium channels, which reduces the excitability of neurons and prevents the spread of seizure activity. The compound also interacts with other ion channels, including calcium and potassium channels, contributing to its anticonvulsant and mood-stabilizing effects. The 13C labeling allows for detailed studies of these interactions and the identification of molecular targets and pathways involved .

Comparison with Similar Compounds

Carbamazepine 10,11-epoxide-13C is compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its metabolic pathways, pharmacokinetics, and applications in scientific research.

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

253.26 g/mol

IUPAC Name

3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-carboxamide

InChI

InChI=1S/C15H12N2O2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H,(H2,16,18)/i13+1

InChI Key

ZRWWEEVEIOGMMT-KCKQSJSWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C3[13CH](O3)C4=CC=CC=C4N2C(=O)N

Canonical SMILES

C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N

Origin of Product

United States

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